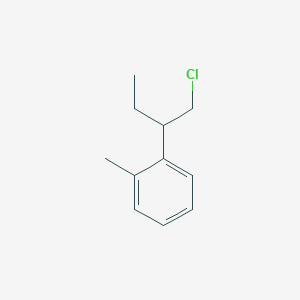
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamido group attached to a pentanedioate backbone, making it a valuable molecule for studying biochemical interactions and developing therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate typically involves a multi-step process. One common method starts with the preparation of the iodinated benzamido precursor, which is then coupled with a pentanedioate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamido compounds .
Aplicaciones Científicas De Investigación
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate protein-ligand interactions and enzyme activity.
Medicine: It serves as a precursor for developing radiolabeled compounds for imaging and therapeutic purposes, particularly in cancer research.
Industry: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamido group plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid: This compound shares a similar structure but includes a urea moiety, which can affect its binding properties and biological activity.
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid: Another related compound with a benzylamino group instead of a benzamido group, leading to different chemical reactivity and applications.
Uniqueness
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is unique due to its specific structural features, such as the iodinated benzamido group and the pentanedioate backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C14H16INO5 |
|---|---|
Peso molecular |
405.18 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)/t11-/m0/s1 |
Clave InChI |
GUIAUTJTUAVNMG-NSHDSACASA-N |
SMILES isomérico |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)




methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
